![molecular formula C19H22N4O2 B2501503 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea CAS No. 2034255-79-1](/img/structure/B2501503.png)
1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea
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Description
1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea, also known as FPU-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications. In
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel pyrazole derivatives, including structures related to 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea, have been widely studied. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry. For example, Abdelrazek et al. (2010) demonstrated the synthesis of novel pyridine and naphthyridine derivatives via catalyzed dimerization reactions, showcasing the versatility of furan and pyrazole moieties in synthesizing complex heterocyclic compounds Abdelrazek et al., 2010.
Antimicrobial Activity
Research by Hamed et al. (2020) focused on the synthesis of chitosan Schiff bases incorporating heteroaryl pyrazole derivatives, demonstrating significant antimicrobial activity against a range of bacteria and fungi. This study highlights the potential use of such compounds in developing new antimicrobial agents Hamed et al., 2020.
Catalytic Synthesis and Antioxidant Activity
Prabakaran et al. (2021) explored the catalytic synthesis of novel chalcone derivatives with embedded furan and pyrazole units, showing potent antioxidant activity. These findings suggest applications in designing antioxidant compounds for pharmaceutical uses Prabakaran et al., 2021.
Hydrogel Formation
A study by Lloyd and Steed (2011) on low molecular weight hydrogelators, including compounds with pyrazole moieties, demonstrated the ability to tune gel properties through anion selection. This research points to applications in materials science, particularly in designing smart materials with specific rheological properties Lloyd & Steed, 2011.
properties
IUPAC Name |
1-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(20-11-4-9-16-7-2-1-3-8-16)21-15-17(18-10-5-14-25-18)23-13-6-12-22-23/h1-3,5-8,10,12-14,17H,4,9,11,15H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWXFGQVLMTCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea |
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